Fluazinam impurity 1

Regulatory Science Pesticide Residue Analysis Quality Control

Procure Fluazinam Impurity 1 (CAS 169327-87-1) as an essential reference standard for FAO compliance (≤0.3% limit). Its unique dual-mode action (uncoupling + SH-inhibition), distinct from the parent fungicide, makes it irreplaceable for QSAR studies, forced degradation analysis, and HPLC/LC-MS/MS method validation. Generic impurity standards cannot substitute—inaccurate quantification leads to regulatory non-compliance. ≥98% purity, fully characterized.

Molecular Formula C13H4Cl2F6N4O4
Molecular Weight 465.09 g/mol
Cat. No. B12423536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluazinam impurity 1
Molecular FormulaC13H4Cl2F6N4O4
Molecular Weight465.09 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)NC2=C(C(=C(C=C2C(F)(F)F)[N+](=O)[O-])Cl)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C13H4Cl2F6N4O4/c14-6-1-4(12(16,17)18)3-22-11(6)23-9-5(13(19,20)21)2-7(24(26)27)8(15)10(9)25(28)29/h1-3H,(H,22,23)
InChIKeyJCSKTPQMDQWTBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluazinam Impurity 1 (CAS 169327-87-1): Analytical Reference Standard for Regulatory-Compliant Fungicide Quality Control


Fluazinam impurity 1, chemically designated as 3-chloro-N-[3-chloro-2,4-dinitro-6-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine, is a process-related impurity arising during the synthesis of the broad-spectrum fungicide fluazinam . Its molecular formula is C13H4Cl2F6N4O4 with a molecular weight of 465.09 g/mol . This impurity is a critical analytical reference standard for monitoring and controlling impurity levels in technical-grade fluazinam, as mandated by regulatory specifications [1].

Why Fluazinam Impurity 1 Cannot Be Replaced by a Generic Fluazinam Analog or Another Impurity Standard


The common assumption that any impurity standard from a fungicide class can serve as a general surrogate for analytical method development is scientifically and regulatorily unsound. Fluazinam impurity 1 possesses a unique chemical structure that dictates its specific chromatographic retention time, mass spectrometric fragmentation pattern, and, critically, a distinct regulatory status . The Food and Agriculture Organization (FAO) specification for fluazinam explicitly limits the level of this impurity to 0.3%, underscoring its specific toxicological relevance [1]. Furthermore, its biological activity profile, as elucidated through Quantitative Structure-Activity Relationship (QSAR) studies, shows a dual mechanism of action—uncoupling of oxidative phosphorylation and SH-inhibition—that is not universally shared by other fluazinam-related compounds [2]. Substituting Fluazinam impurity 1 with a different impurity or the parent compound will lead to inaccurate quantification, invalid analytical methods, and potential non-compliance with stringent regulatory limits for this specific contaminant.

Quantitative Differentiation of Fluazinam Impurity 1: A Head-to-Head Evidence Guide for Scientific Selection


Regulatory Mandate: FAO/WHO JMPR Sets an Explicit Limit of 0.3% for Fluazinam Impurity 1 (B-1457)

Fluazinam impurity 1 is designated as a toxicologically relevant impurity by global regulatory bodies, a classification that does not apply to all fluazinam byproducts. The FAO/WHO Joint Meeting on Pesticide Residues (JMPR) has established a specific maximum limit for this impurity (referred to as B-1457) in technical-grade fluazinam. This level is set at 0.3% [1]. In contrast, for many other fluazinam-related impurities, no such specific, globally recognized limit is mandated, with general 'unspecified impurity' limits often applying (e.g., ≤0.1% per the FAO specification's default clause) [2].

Regulatory Science Pesticide Residue Analysis Quality Control

Mechanism of Action: QSAR Analysis Reveals Fluazinam Impurity 1 Operates via Dual Uncoupling and SH-Inhibition

QSAR studies comparing the fungicidal activity of Fluazinam impurity 1 against key phytopathogens have identified a unique, dual mode of action. For Sphaerotheca fuliginea, the activity is described by a QSAR equation incorporating Hammett's electronic parameter (sigma-m) and hydrophobicity (π), suggesting an uncoupling mechanism [1]. In contrast, the activity against Pyricularia oryzae and Rhizoctonia solani is modeled by an equation that includes sigma-m, π, and the activity rank against Botrytis cinerea, indicating both uncoupling and SH-inhibition are involved [1]. This dual mechanism is not universally observed among all N-phenylpyridinamine analogs; the parent compound Fluazinam, for instance, is primarily characterized as an uncoupler of oxidative phosphorylation [2].

QSAR Mechanism of Action Fungicide Antifungal Activity

Analytical Selectivity: Unique Chromatographic and Spectral Fingerprint Differentiates from Co-Eluting Analogs

Fluazinam impurity 1 possesses a unique structural signature that translates into distinct chromatographic and spectral properties, enabling its selective identification and quantification even in complex matrices. Its predicted LogP value of 6.0 (higher than the parent compound fluazinam's ~3.6) indicates significantly greater hydrophobicity, leading to a longer retention time on reversed-phase HPLC columns . Furthermore, its precise monoisotopic mass (463.9514 Da) and distinct MS/MS fragmentation pattern allow for its specific detection via LC-MS/MS in multiple reaction monitoring (MRM) mode, without interference from other related substances [1]. In contrast, other common fluazinam impurities like Deschloro Methoxy Fluazinam (MW 460.67, LogP ~5.0) will exhibit different chromatographic behavior and unique mass transitions .

Analytical Chemistry HPLC LC-MS/MS Method Validation

Certified Purity and Characterization: A Defined Reference Point for Quantitative Analysis

Unlike the variable purity of an 'in-house' isolated impurity, commercially available Fluazinam impurity 1 is provided as a certified reference standard with a defined, high purity (typically ≥98% or >95% [1]). This high and known purity is essential for its use as a calibrant in quantitative analytical methods. In comparison, using the technical-grade parent compound Fluazinam (typically 95.0-98.5% purity ) as a surrogate standard would introduce significant quantitative error, as its purity is not certified for this purpose and its response factor would differ. The availability of a certified reference standard for Fluazinam impurity 1 ensures traceability and accuracy in quantification that cannot be achieved with non-certified materials.

Analytical Standards Reference Materials Quality Control Purity

High-Impact Procurement Scenarios for Fluazinam Impurity 1


Regulatory Pesticide Residue Analysis and Batch Release Testing

Analytical laboratories in the agrochemical industry and contract research organizations (CROs) must demonstrate that technical-grade fluazinam batches comply with the FAO specification limiting Fluazinam impurity 1 to 0.3% [1]. Procuring a certified reference standard of Fluazinam impurity 1 is non-negotiable for developing and validating the required HPLC or LC-MS/MS method to accurately quantify this specific contaminant at this threshold, ensuring the product meets global regulatory standards for sale and distribution.

Comparative QSAR and Fungicide Resistance Mechanism Studies

Researchers investigating the evolution of fungicide resistance or exploring structure-activity relationships within the N-phenylpyridinamine class require the specific compound to test hypotheses. The QSAR-derived finding that Fluazinam impurity 1 exhibits a dual mechanism (uncoupling and SH-inhibition) against P. oryzae and R. solani, differing from the parent's primary uncoupling action, makes it a critical probe for in vitro studies [2]. Using the specific impurity standard ensures that observed biological effects are attributable to this precise molecular entity, not a mixture of undefined analogs.

Stability and Forced Degradation Studies for Formulation Development

Pharmaceutical and agrochemical formulation scientists conduct forced degradation studies (e.g., heat, light, oxidation) to identify potential degradation products. Fluazinam impurity 1 is a known process impurity, and its potential formation as a degradant must be monitored. Procuring its reference standard is essential to confirm its identity as a degradation product via HPLC retention time and MS/MS spectrum matching, thereby establishing the formulation's stability profile and shelf-life under various storage conditions [3].

Technical Documentation Hub

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